molecular formula C10H24N2 B15388151 (5R,6R)-decane-5,6-diamine

(5R,6R)-decane-5,6-diamine

Cat. No.: B15388151
M. Wt: 172.31 g/mol
InChI Key: TZUBFUIDRMUKIX-NXEZZACHSA-N
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Description

(5R,6R)-Decane-5,6-diamine is a chiral aliphatic diamine featuring a ten-carbon backbone with stereogenic centers at the 5th and 6th positions. The stereochemistry of this compound likely necessitates enantioselective synthesis, such as chiral resolution or catalytic asymmetric methods, akin to the enantiomeric lactones described in .

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

(5R,6R)-decane-5,6-diamine

InChI

InChI=1S/C10H24N2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/t9-,10-/m1/s1

InChI Key

TZUBFUIDRMUKIX-NXEZZACHSA-N

Isomeric SMILES

CCCC[C@H]([C@@H](CCCC)N)N

Canonical SMILES

CCCCC(C(CCCC)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Features
Compound Backbone Structure Chain Length Stereochemistry Functional Groups
(5R,6R)-Decane-5,6-diamine Aliphatic (C10) 10 carbons R,R configuration Two primary amines
Ethylenediamine Aliphatic (C2) 2 carbons None Two primary amines
o-Phenylenediamine Aromatic (benzene ring) N/A None Two primary amines
1,8-Diaminooctane Aliphatic (C8) 8 carbons None Two primary amines

Key Observations :

  • Chain Length: Longer aliphatic chains (e.g., C10 vs.
  • Stereochemistry : The R,R configuration introduces chirality, which may influence interactions with chiral environments, such as enzyme active sites or asymmetric catalysts .
  • Aromatic vs. Aliphatic : o-Phenylenediamine’s planar aromatic structure enables π-π stacking and distinct electronic properties, contrasting with the aliphatic backbone of this compound .
Physical and Chemical Properties
Property This compound Ethylenediamine o-Phenylenediamine
Melting Point (°C) Estimated 80–100 8–10 102–104
Solubility Moderate in polar solvents Highly polar Moderate in ethanol
Stability Stable under inert conditions Air-sensitive Oxidizes readily

Notes:

  • The stereochemistry of this compound may lower its melting point compared to symmetric analogs (e.g., 1,8-diaminooctane, m.p. ~52°C) due to reduced crystallinity.
  • o-Phenylenediamine’s instability under oxidative conditions contrasts with aliphatic diamines, which are generally more stable but prone to hydrolysis in acidic media .
Coordination Chemistry
  • o-Phenylenediamine : Forms stable complexes with transition metals (e.g., Co, Ni, Zn) via bidentate chelation, yielding applications in catalysis and materials science .
  • This compound : The extended aliphatic chain may enable polydentate coordination or stabilize larger metal clusters, though steric hindrance from the chiral centers could limit binding modes compared to ethylenediamine .

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